molecular formula C6H14Cl2N2 B8191220 exo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride

exo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride

Cat. No.: B8191220
M. Wt: 185.09 g/mol
InChI Key: HTRKDYSITJJNHZ-USPAICOZSA-N
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Description

exo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride: is a chemical compound with the molecular formula C6H14Cl2N2. It is a bicyclic amine, which means it contains two fused rings and an amine group. This compound is often used in various scientific research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride typically involves the following steps:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.

    Introduction of the amine group: The amine group can be introduced through various methods, such as reductive amination or nucleophilic substitution.

    Formation of the dihydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

exo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride: undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

exo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride: is used in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of exo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity.

Comparison with Similar Compounds

exo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride: can be compared with other similar compounds, such as:

    endo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride: This compound has a similar structure but differs in the spatial arrangement of atoms, leading to different reactivity and properties.

    1-Aza-bicyclo[2.2.1]hept-3-ylamine: This compound lacks the dihydrochloride salt form, which can affect its solubility and reactivity.

The uniqueness of This compound lies in its specific spatial arrangement and the presence of the dihydrochloride salt, which can enhance its stability and solubility in various solvents.

Properties

IUPAC Name

(3R,4S)-1-azabicyclo[2.2.1]heptan-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c7-6-4-8-2-1-5(6)3-8;;/h5-6H,1-4,7H2;2*1H/t5-,6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRKDYSITJJNHZ-USPAICOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1C(C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@H]1[C@H](C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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